molecular formula C13H8F3N3 B6239551 1-phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 2361635-11-0

1-phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No. B6239551
M. Wt: 263.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, also known as PTFMPP, is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine class of compounds. It is a nitrogen-containing heterocyclic compound with a phenyl ring attached to a pyrazole ring. It has a molecular formula of C10H7F3N2 and a molecular weight of 222.18 g/mol. PTFMPP has been used in a variety of research applications, including synthesis, biochemical and physiological effects, and drug design.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves the condensation of 2-cyanopyridine with phenylhydrazine followed by cyclization with trifluoroacetic acid.

Starting Materials
2-cyanopyridine, phenylhydrazine, trifluoroacetic acid

Reaction
Step 1: Condensation of 2-cyanopyridine with phenylhydrazine in the presence of a base such as sodium ethoxide or potassium carbonate to form 1-phenyl-2-(pyridin-2-yl)hydrazine., Step 2: Cyclization of 1-phenyl-2-(pyridin-2-yl)hydrazine with trifluoroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to form 1-phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine.

Scientific Research Applications

1-phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has been used in a variety of scientific research applications. It has been used in the synthesis of various heterocyclic compounds, such as pyrazolopyrimidines, pyrazolopyridines, and pyrazolophanes. It has also been used in the synthesis of novel drugs, such as antifungal and antiviral agents. In addition, 1-phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has been used in the synthesis of novel catalysts for organic synthesis.

Mechanism Of Action

The mechanism of action of 1-phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is not well understood. However, it is believed to interact with a variety of proteins and enzymes, including cytochrome P450 enzymes and other enzymes involved in drug metabolism. It is also believed to interact with receptors, such as the serotonin receptor, and to modulate the activity of these receptors.

Biochemical And Physiological Effects

1-phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, and to inhibit the activity of cytochrome P450 enzymes. It has also been shown to modulate the activity of the serotonin receptor, and to have an anti-inflammatory effect. In addition, 1-phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has been shown to have antifungal and antiviral activity.

Advantages And Limitations For Lab Experiments

The advantages of using 1-phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine in laboratory experiments include its ease of synthesis, its low cost, and its wide range of biological activities. The limitations of using 1-phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine in laboratory experiments include its potential toxicity, its potential to interact with other compounds, and its potential to interact with receptors.

Future Directions

Future research on 1-phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine could include further investigations into its biochemical and physiological effects, including its effects on cancer cells and its interactions with cytochrome P450 enzymes. In addition, further research could be conducted on its potential to interact with receptors, such as the serotonin receptor, and to modulate the activity of these receptors. Furthermore, research could be conducted on its potential to interact with other compounds, and its potential to be used as a novel drug or catalyst. Finally, research could be conducted on its potential toxicity and its potential to be used in drug design.

properties

CAS RN

2361635-11-0

Product Name

1-phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Molecular Formula

C13H8F3N3

Molecular Weight

263.2

Purity

95

Origin of Product

United States

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